An In-Depth Technical Guide to the Chemical Properties of 1,3-Di-tert-butylbenzene
An In-Depth Technical Guide to the Chemical Properties of 1,3-Di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-di-tert-butylbenzene. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physical characteristics, spectral data, reactivity, and established experimental protocols for its synthesis and analysis. All quantitative data are presented in clearly structured tables for ease of comparison, and key chemical processes are visualized using Graphviz diagrams.
Introduction
1,3-Di-tert-butylbenzene (m-DTBB) is a disubstituted aromatic hydrocarbon characterized by a benzene ring with two tertiary butyl groups attached at the meta positions. Its unique structure, featuring bulky tert-butyl groups, imparts significant steric hindrance, which profoundly influences its physical properties and chemical reactivity.[1] This steric crowding makes 1,3-di-tert-butylbenzene a valuable intermediate in organic synthesis, particularly in reactions where regioselectivity is crucial. It is also used as a stabilizer in plastics and lubricants and has been noted as a pharmaceutical intermediate.[1]
Physicochemical Properties
1,3-Di-tert-butylbenzene is a colorless to light yellow, clear liquid at room temperature with low volatility and high thermal stability.[1] It is a nonpolar compound, rendering it soluble in many organic solvents while being insoluble in water.[1]
Table 1: Physical and Chemical Properties of 1,3-Di-tert-butylbenzene
| Property | Value | Reference(s) |
| CAS Number | 1014-60-4 | [2][3] |
| Molecular Formula | C₁₄H₂₂ | [2][3] |
| Molecular Weight | 190.33 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Melting Point | 10-11 °C | [4][5] |
| Boiling Point | 106-107 °C at 18 mmHg (24 hPa) | [4][5] |
| Density | 0.859 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.488 | [4][5] |
| Flash Point | 84 °C (closed cup) | [6] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | [1] |
Spectral Data
The spectral data for 1,3-di-tert-butylbenzene are consistent with its molecular structure. The following tables summarize the key features of its ¹H NMR, ¹³C NMR, Mass, and IR spectra.
Table 2: ¹H NMR Spectral Data of 1,3-Di-tert-butylbenzene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | s | 18H | -C(CH₃)₃ |
| ~7.0-7.6 | m | 4H | Aromatic protons |
Table 3: ¹³C NMR Spectral Data of 1,3-Di-tert-butylbenzene
| Chemical Shift (δ) ppm | Assignment |
| ~31.4 | -C(C H₃)₃ |
| ~34.2 | -C (CH₃)₃ |
| ~120-130 | Aromatic CH |
| ~150 | Aromatic C-C(CH₃)₃ |
Table 4: Mass Spectrometry Data of 1,3-Di-tert-butylbenzene
| m/z | Relative Intensity (%) | Assignment |
| 190 | ~17 | [M]⁺ (Molecular Ion) |
| 175 | 100 | [M - CH₃]⁺ (Base Peak) |
| 57 | ~36 | [C(CH₃)₃]⁺ |
Table 5: Infrared (IR) Spectral Data of 1,3-Di-tert-butylbenzene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Strong | Aliphatic C-H stretch |
| 1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| 1465, 1365 | Medium-Strong | C-H bend (tert-butyl) |
| 880-750 | Strong | Aromatic C-H out-of-plane bend (meta-disubstitution) |
Reactivity and Chemical Behavior
The chemical reactivity of 1,3-di-tert-butylbenzene is largely dictated by the electronic and steric effects of the two tert-butyl groups.
-
Electrophilic Aromatic Substitution: The tert-butyl groups are weakly activating and ortho-, para-directing. However, the immense steric bulk of these groups significantly hinders electrophilic attack at the positions ortho to them (positions 2, 4, and 6). Consequently, electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at the C5 position, which is sterically accessible. The reaction rates are generally slower compared to less hindered aromatic compounds due to the steric impediment to the approach of the electrophile.
-
Radical Reactions: The tertiary benzylic hydrogens on the tert-butyl groups are susceptible to radical abstraction, although to a lesser extent than a typical benzylic hydrogen due to steric shielding.
Experimental Protocols
Synthesis of 1,3-Di-tert-butylbenzene via Grignard Reaction
A convenient method for the preparation of 1,3-di-tert-butylbenzene involves the hydrolysis of the corresponding Grignard reagent, which can be synthesized from 1-bromo-3,5-di-tert-butylbenzene. A published procedure by Komen and Bickelhaupt outlines a practical approach.[7]
Materials:
-
1-bromo-3,5-di-tert-butylbenzene
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of a solution of 1-bromo-3,5-di-tert-butylbenzene in dry diethyl ether to the flask to initiate the Grignard reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 1-bromo-3,5-di-tert-butylbenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,3-di-tert-butylbenzene.
-
Purify the product by vacuum distillation.
Synthesis via Friedel-Crafts Alkylation (Illustrative)
While direct Friedel-Crafts di-tert-butylation of benzene tends to yield a mixture of isomers with the 1,4-isomer often being a major product under kinetic control, conditions can be optimized to favor the thermodynamically more stable 1,3,5-tri-tert-butylbenzene, from which one tert-butyl group could potentially be removed. A more direct, though often lower-yielding, approach involves the di-alkylation of benzene.
Materials:
-
Benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
-
Charge the flask with benzene and cool it in an ice-water bath.
-
Slowly add anhydrous aluminum chloride to the cooled benzene with stirring.
-
Add tert-butyl chloride dropwise from the dropping funnel to the stirred suspension over a period of time, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.
-
Quench the reaction by carefully pouring the mixture over crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
The resulting mixture of mono-, di-, and poly-alkylated products can be separated by fractional distillation under reduced pressure.
Visualizations
Friedel-Crafts Alkylation Mechanism
Caption: Mechanism of Friedel-Crafts Alkylation of Benzene.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 1,3-di-tert-butylbenzene.
Safety and Handling
1,3-Di-tert-butylbenzene is a combustible liquid and should be handled with appropriate safety precautions.[6] It may cause skin and eye irritation.[7] Good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1,3-Di-tert-butylbenzene is a sterically hindered aromatic hydrocarbon with well-defined chemical and physical properties. Its reactivity is dominated by the steric influence of the bulky tert-butyl groups, which directs electrophilic substitution to the C5 position. The experimental protocols for its synthesis, primarily through Grignard reactions or Friedel-Crafts alkylation, are well-established. This technical guide provides essential data and methodologies to support further research and application of 1,3-di-tert-butylbenzene in various fields, including organic synthesis and drug development.
References
- 1. 1,3-DI-TERT-BUTYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 1,3-Di-tert-butylbenzene | C14H22 | CID 136810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR [m.chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
